molecular formula C16H13Cl2FNO2P B3471657 N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide

N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide

Cat. No.: B3471657
M. Wt: 372.2 g/mol
InChI Key: PQHZNYQCLRWJPG-UHFFFAOYSA-N
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Description

N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide is a synthetic organic compound It is characterized by the presence of a phosphorylethenyl group, dichloro substituents, and a fluoroacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide typically involves multi-step organic reactions. One possible route could involve the reaction of diphenylphosphoryl chloride with a suitable alkyne to form the phosphorylethenyl intermediate. This intermediate can then be reacted with 2,2-dichloro-1-fluoroacetamide under controlled conditions to yield the final product. The reaction conditions may include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Oxidation: The phosphorylethenyl group can be oxidized to form phosphine oxides.

    Reduction: The dichloro substituents can be reduced to form the corresponding dihydro derivatives.

    Substitution: The fluoroacetamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield phosphine oxides, while reduction might produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic applications due to its unique chemical structure.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phosphorylethenyl group could play a role in binding to active sites, while the fluoroacetamide moiety might enhance its stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-chloroacetamide
  • N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-bromoacetamide
  • N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-iodoacetamide

Uniqueness

N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide is unique due to the presence of the fluoroacetamide moiety, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(2,2-dichloro-1-diphenylphosphorylethenyl)-2-fluoroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2FNO2P/c17-15(18)16(20-14(21)11-19)23(22,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHZNYQCLRWJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(=C(Cl)Cl)NC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2FNO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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